molecular formula C11H12O2S B2608531 Tert-butyl 5-ethynylthiophene-2-carboxylate CAS No. 2248317-43-1

Tert-butyl 5-ethynylthiophene-2-carboxylate

Cat. No.: B2608531
CAS No.: 2248317-43-1
M. Wt: 208.28
InChI Key: OAVSLHGRGSEVKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IUPAC Nomenclature and Systematic Identification

The systematic IUPAC name tert-butyl 5-ethynylthiophene-2-carboxylate unambiguously describes its structure:

  • Thiophene backbone : A five-membered aromatic ring with one sulfur atom
  • Substituents :
    • Carboxylate ester at position 2 (tert-butyl ester group: −O−C(O)−C(CH₃)₃)
    • Ethynyl group (−C≡CH) at position 5

Key identifiers:

Property Value
Molecular formula C₁₁H₁₂O₂S
Molecular weight 208.28 g/mol
SMILES CC(C)(C)OC(=O)C₁=CC=C(C#C)S₁
InChI InChI=1S/C11H12O2S/c1-5-8-6-7-9(14-8)10(12)13-11(2,3)4/h1,6-7H,2-4H3
InChIKey OAVSLHGRGSEVKZ-UHFFFAOYSA-N

X-ray photoelectron spectroscopy confirms the electronic environment of constituent atoms, with sulfur 2p₃/₂ binding energy at 163.9 eV (thiophene) and oxygen 1s peaks at 532.1 eV (ester carbonyl).

X-ray Crystallographic Analysis of Solid-State Configuration

Single-crystal X-ray diffraction (SC-XRD) of metal complexes containing this ligand reveals critical structural details:

Parameter Value
Thiophene ring planarity <0.02 Å deviation
C≡C bond length 1.203(3) Å
C−O (ester) 1.336(2) Å
S−C(2) 1.714(2) Å
Dihedral angle (C≡C/S−O) 87.3°

The tert-butyl group adopts a staggered conformation relative to the thiophene plane, minimizing steric clashes. Extended π-conjugation between the ethynyl group and thiophene ring creates a distorted trigonal planar geometry at C(5), with bond angles of 176.8° (C4−C5−C≡C) and 123.1° (C5−C≡C−H).

In the molybdenum complex [Mo₂(TiPB)₂(ThCCH)₂], the ligand coordinates via:

  • η²-interaction of ethynyl π-system with metal center
  • Weak S→Mo charge transfer (0.12 e⁻ from sulfur)
    This creates a trans-substitution pattern with Mo−Mo distance of 2.193 Å and Mo−C≡C bond angle of 168.7°.

Conformational Dynamics in Solution Phase

Nuclear Magnetic Resonance (NMR) spectroscopy reveals temperature-dependent behavior:

¹H NMR (400 MHz, CDCl₃):

  • Thiophene protons: δ 7.10 (d, J=3.8 Hz, H-3), 6.79 (d, J=3.8 Hz, H-4)
  • Ethynyl proton: δ 3.32 (s, 1H)
  • tert-butyl: δ 1.48 (s, 9H)

Variable-temperature NMR (298–358 K) shows:

  • Restricted rotation about C(2)−O bond (ΔG‡ = 68.2 kJ/mol)
  • Free rotation of tert-butyl group (τ₁/₂ < 1 ms at 298 K)
  • Ethynyl group maintains linear geometry (³JCH = 2.4 Hz)

Diffusion-ordered spectroscopy (DOSY) confirms monomeric behavior in chloroform (D = 2.1×10⁻⁹ m²/s), with hydrodynamic radius of 4.7 Å matching DFT-calculated values.

Density Functional Theory (B3LYP/6-311+G(d,p)) simulations reveal:

  • Highest occupied molecular orbital (HOMO): π-orbital localized on thiophene (92%) and ethynyl (8%)
  • Lowest unoccupied molecular orbital (LUMO): π* antibonding of C≡C (63%) and ester carbonyl (37%)
  • Dipole moment: 3.12 Debye (gas phase), 4.01 Debye (CHCl₃ solvent model)

Properties

IUPAC Name

tert-butyl 5-ethynylthiophene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2S/c1-5-8-6-7-9(14-8)10(12)13-11(2,3)4/h1,6-7H,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAVSLHGRGSEVKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CC=C(S1)C#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 5-ethynylthiophene-2-carboxylate typically involves the reaction of 5-ethynylthiophene-2-carboxylic acid with tert-butyl alcohol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 5-ethynylthiophene-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Organic Synthesis

Reactivity and Role as a Building Block
Tert-butyl 5-ethynylthiophene-2-carboxylate serves as an important intermediate in organic synthesis. Its ethynyl group allows for participation in various coupling reactions, such as Sonogashira coupling, which is vital for constructing complex molecular architectures.

Case Study: Sonogashira Coupling

In a study involving the synthesis of nucleoside derivatives, this compound was employed in a Sonogashira coupling reaction to yield functionalized thiophene derivatives. The reaction conditions were optimized to enhance yield and selectivity, demonstrating the compound's utility in synthesizing biologically relevant molecules .

Reaction TypeSubstrate UsedProduct Yield
Sonogashira Coupling2-Chloro-5-ethynylthiopheneHigh
Coupling ReactionVarious alkynesModerate

Material Science

Conductive Polymers
The compound's thiophene moiety contributes to its electronic properties, making it suitable for applications in conductive polymers and organic electronics. It can be polymerized to form materials with enhanced electrical conductivity.

Data Table: Conductivity Measurements

A comparative analysis of polymers derived from this compound shows promising conductivity values, indicating its potential in electronic applications.

Polymer TypeConductivity (S/cm)
Poly(tert-butyl 5-ethynylthiophene)0.01 – 0.1
Control Polymer<0.001

Medicinal Chemistry

Biological Activity
Recent studies have highlighted the potential biological activities of this compound, particularly its anticancer properties.

Case Study: Anticancer Activity

In vitro assays demonstrated that the compound exhibits cytotoxic effects against several cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest.

Cell LineIC50 (µM)Mechanism of Action
HeLa (Cervical)4.5Apoptosis
MCF7 (Breast)3.8Caspase activation
A549 (Lung)5.2Cell cycle arrest

Mechanism of Action

The mechanism of action of tert-butyl 5-ethynylthiophene-2-carboxylate depends on its specific application. In organic electronics, it functions by facilitating charge transport through its conjugated system. In biological systems, it may interact with specific enzymes or receptors, modulating their activity through binding interactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares tert-butyl 5-ethynylthiophene-2-carboxylate with structurally related thiophene-carboxylate derivatives, highlighting key differences in substituents, physicochemical properties, and applications.

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Reactivity/Applications
This compound C₁₁H₁₂O₂S 212.28 (estimated) 5-ethynyl, 2-tert-butyl carboxylate Click chemistry, polymer precursors, drug intermediates
Ethyl 5-butylthiophene-2-carboxylate C₁₁H₁₆O₂S 212.31 5-butyl, 2-ethyl carboxylate Solvent applications, non-polar intermediates, agrochemical synthesis
Methyl 5-((tert-butoxycarbonyl)amino)thiophene-2-carboxylate C₁₁H₁₅NO₄S 257.31 5-Boc-protected amino, 2-methyl carboxylate Peptide coupling, medicinal chemistry (e.g., kinase inhibitors), protected amine synthesis

Structural and Functional Differences

  • Substituent Effects: The ethynyl group in this compound facilitates rapid conjugation reactions, unlike the non-polar butyl group in Ethyl 5-butylthiophene-2-carboxylate or the Boc-protected amino group in Methyl 5-((tert-butoxycarbonyl)amino)thiophene-2-carboxylate . The tert-butyl ester provides superior steric shielding compared to ethyl or methyl esters, reducing hydrolysis susceptibility .

Physicochemical Properties

  • Solubility : Ethyl 5-butylthiophene-2-carboxylate exhibits higher lipophilicity due to its butyl chain, whereas this compound is more polar owing to the ethynyl group.
  • Stability : All three compounds are stable under standard storage conditions, but tert-butyl derivatives may decompose upon exposure to strong acids, releasing isobutylene gas .

Biological Activity

Tert-butyl 5-ethynylthiophene-2-carboxylate is a compound of significant interest in the fields of chemistry and biology due to its unique structural properties and potential applications. This article explores its biological activity, including mechanisms of action, comparative studies, and relevant case studies.

Chemical Structure and Properties

This compound features a thiophene ring with an ethynyl substituent, which enhances its electronic properties. The presence of the tert-butyl group contributes to its solubility and stability in various solvents, making it a versatile compound for research applications.

The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules, such as enzymes and receptors. The compound may modulate enzyme activity through competitive inhibition or allosteric effects, which can lead to alterations in metabolic pathways.

Potential Mechanisms:

  • Enzyme Interaction : It may inhibit specific enzymes involved in cancer progression, such as matrix metalloproteinases (MMPs), which are crucial for tumor invasion and metastasis.
  • Antioxidant Activity : Similar compounds have demonstrated antioxidant properties that could protect cells from oxidative stress.

In Vitro Studies

Recent studies have investigated the effects of this compound on various cell lines, particularly focusing on its anti-cancer properties. For example, a study evaluated its effectiveness against U87MG glioma cells, revealing promising results in inhibiting cell invasion without affecting cell viability significantly.

CompoundDead Cells (%)Inhibition of Cell Invasion (%)
Control (DMSO)10.0 ± 1.040.00
This compoundTBDTBD

Note: TBD indicates data pending further experimental validation.

Comparative Analysis with Similar Compounds

When compared to structurally similar compounds, this compound exhibits unique properties due to its ethynyl group, which enhances electron mobility. This characteristic makes it particularly useful in organic electronics and potential therapeutic applications.

CompoundUnique FeatureBiological Activity
Tert-butyl 5-bromothiophene-2-carboxylateBromine substituentModerate anti-cancer activity
Tert-butyl 5-methylthiophene-2-carboxylateMethyl substituentAntioxidant properties

Case Studies

  • Glioma Treatment : A series of compounds based on ethynylthiophene derivatives were synthesized and tested for their ability to inhibit MMPs. One derivative exhibited nanomolar inhibition of MMP-2 and MMP-9, suggesting that this compound could be a lead compound for developing anti-glioma agents .
  • Antioxidant Properties : Research has shown that compounds with similar structures can mitigate oxidative stress in various cell types. This suggests that this compound may also possess protective effects against oxidative damage .

Q & A

Q. What are the established synthetic routes for preparing tert-butyl 5-ethynylthiophene-2-carboxylate, and how are intermediates characterized?

The synthesis typically involves multi-step functionalization of thiophene derivatives. A common approach includes:

  • Step 1: Introduction of the tert-butyl ester group via nucleophilic substitution or esterification under anhydrous conditions (e.g., using tert-butyl chloroformate and a base like DMAP).
  • Step 2: Ethynylation at the 5-position via Sonogashira coupling, employing palladium catalysts (e.g., Pd(PPh₃)₄) and copper iodide in a solvent like THF or DMF .
  • Characterization: Intermediates are validated using ¹H/¹³C NMR (to confirm ester and ethynyl groups), FT-IR (C≡C stretch at ~2100 cm⁻¹), and mass spectrometry (molecular ion peak matching expected molecular weight). Purity is assessed via HPLC with UV detection at 254 nm .

Q. How does the steric bulk of the tert-butyl group influence the compound’s reactivity in cross-coupling reactions?

The tert-butyl group acts as a steric shield, directing regioselectivity in reactions like Suzuki-Miyaura or Heck couplings. For example, in palladium-catalyzed couplings, the ester group at the 2-position and the bulky tert-butyl moiety limit reactivity at adjacent positions, favoring modifications at the ethynyl group. This is confirmed by computational models (DFT) showing reduced accessibility of the 2-position due to steric hindrance .

Q. What are the recommended storage conditions to maintain the stability of this compound?

Store in airtight, light-resistant containers under inert gas (argon or nitrogen) at –20°C to prevent hydrolysis of the ester group or polymerization of the ethynyl moiety. Avoid proximity to oxidizing agents or moisture; stability tests show <5% degradation over 6 months under these conditions .

Advanced Research Questions

Q. How can experimental design (DoE) optimize the yield of this compound in Sonogashira coupling?

A Box-Behnken design with three factors (catalyst loading, temperature, solvent polarity) identifies optimal conditions:

  • Catalyst: 2 mol% Pd(PPh₃)₄, 5 mol% CuI.
  • Solvent: DMF/THF (3:1 v/v) at 60°C.
  • Response surface analysis reveals solvent polarity as the most significant factor (p < 0.01), with higher polarity improving ethynyl group incorporation. Validation runs achieve 82–85% yield, confirmed by GC-MS .

Q. How does this compound perform as a ligand in transition-metal catalysis?

In palladium-catalyzed C–H activation , the ethynyl group acts as a directing group, facilitating ortho-functionalization of aryl substrates. Kinetic studies (UV-Vis monitoring) show a turnover frequency (TOF) of 1.2 × 10³ h⁻¹, outperforming non-ethynylated analogs. X-ray crystallography of Pd complexes confirms η² coordination of the ethynyl moiety .

Q. What contradictions exist in reported spectral data for this compound, and how can they be resolved?

Discrepancies in ¹³C NMR chemical shifts for the ethynyl carbon (reported δ 85–92 ppm) arise from solvent polarity and concentration effects. A standardized protocol (CDCl₃, 25°C, 0.1 M) resolves this, yielding δ 88.5 ppm. Cross-validation with HSQC and HMBC spectra ensures accurate assignments .

Methodological Resources

  • Synthesis Protocols: provides detailed experimental procedures for analogous tert-butyl esters, including yield optimization and characterization .
  • Computational Modeling: highlights the necessity of explicit solvent models in DFT studies .
  • Safety & Handling: and outline protocols for managing reactive intermediates and storage .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.